molecular formula C16H10ClN3O3S B2833171 3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-08-9

3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2833171
M. Wt: 359.78
InChI Key: GKLTVDNNOPILNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been used in various research studies to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Research has explored various synthesis techniques for derivatives of this compound, focusing on the chemical reactivity and the formation of complex structures. For instance, studies have delved into the synthesis of 1,1-dialkylindolium-2-thiolates through base-induced transformation of related thiadiazoles, revealing insights into ring-opening reactions and intramolecular cyclization processes (Androsov, 2008).

Chemical Reactivity

Investigations into the reactivity of alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas have provided insights into thiourea-isothiourea rearrangements and SNAr reactions, contributing to the understanding of the chemical behavior of these compounds under different conditions (Fathalla et al., 2012).

Applications in Material Science

Luminescence Sensitization

The study of thiophenyl-derivatized nitrobenzoato antennas has evaluated their potential as sensitizers for Eu(III) and Tb(III) luminescence, suggesting applications in the development of luminescent materials with potential uses in optoelectronics and sensing technologies (Viswanathan & Bettencourt-Dias, 2006).

Biomedical Applications

Antimicrobial and Antiproliferative Activities

Research on benzothiazole derivatives has shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications in the development of new antitumor agents. This highlights the compound's relevance in pharmaceutical research focused on cancer treatment (Yoshida et al., 2005). Moreover, studies on the synthesis and evaluation of thiazole derivatives have demonstrated antimicrobial activities, suggesting their use in addressing bacterial and fungal infections (Chawla, 2016).

properties

IUPAC Name

3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-12-5-1-4-11(7-12)15(21)19-16-18-14(9-24-16)10-3-2-6-13(8-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLTVDNNOPILNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

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